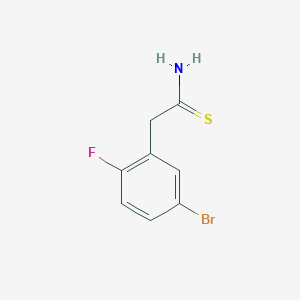

2-(5-Bromo-2-fluorophenyl)ethanethioamide

Description

BenchChem offers high-quality 2-(5-Bromo-2-fluorophenyl)ethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-fluorophenyl)ethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNS |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-(5-bromo-2-fluorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7BrFNS/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12) |

InChI Key |

OTWAISZDAFZHKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=S)N)F |

Origin of Product |

United States |

Foundational & Exploratory

2-(5-Bromo-2-fluorophenyl)ethanethioamide chemical structure and properties

An In-Depth Technical Guide to 2-(5-Bromo-2-fluorophenyl)ethanethioamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-2-fluorophenyl)ethanethioamide, a halogenated aromatic thioamide of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its close oxygen analog, 2-(5-bromo-2-fluorophenyl)acetamide, and established principles of organic chemistry. The guide covers the chemical structure, nomenclature, and predicted physicochemical properties of the target compound. A detailed, step-by-step protocol for its synthesis via thionation of the corresponding amide using Lawesson's reagent is presented, complete with a process workflow diagram. Furthermore, potential applications and biological activities are discussed based on the known pharmacology of structurally related bromofluorophenyl moieties and the versatile role of the thioamide functional group in drug design. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Nomenclature

2-(5-Bromo-2-fluorophenyl)ethanethioamide is a derivative of thioacetamide containing a substituted phenyl ring. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the thioamide functional group, suggests its potential as a scaffold in the development of novel therapeutic agents. The thioamide group, a bioisostere of the amide bond, can significantly alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capability, and metabolic stability, which are critical parameters in drug design.[1][2] Compounds containing brominated phenol structures have been isolated from marine algae and have shown a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[3][4] The unique electronic properties of the 5-bromo-2-fluorophenyl moiety may impart desirable pharmacokinetic and pharmacodynamic characteristics to parent molecules.

Systematic (IUPAC) Name: 2-(5-Bromo-2-fluorophenyl)ethanethioamide

Chemical Structure and Properties

The chemical structure of 2-(5-bromo-2-fluorophenyl)ethanethioamide is characterized by a central ethanethioamide core with a 5-bromo-2-fluorophenyl group attached to the C2 position.

Figure 1: 2D Chemical Structure of 2-(5-Bromo-2-fluorophenyl)ethanethioamide.

Table 1: Physicochemical Properties of the Analogous Amide and Predicted Properties of the Target Thioamide

| Property | 2-(5-Bromo-2-fluorophenyl)acetamide (Analog) | 2-(5-Bromo-2-fluorophenyl)ethanethioamide (Predicted) |

| CAS Number | 1862925-24-3[5] | Not available |

| Molecular Formula | C₈H₇BrFNO | C₈H₇BrFNS |

| Molecular Weight | 232.05 g/mol | 248.12 g/mol |

| Appearance | White to off-white solid (predicted) | Yellowish solid (predicted) |

| Melting Point | Data not available | Expected to be higher than the amide analog |

| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |

| Stability | Stable under normal conditions | Sensitive to strong acids, bases, and oxidizing agents |

Synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide

The most direct and widely used method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent.[7] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient reagent for this transformation, often providing high yields and clean reactions.[8][9] The proposed synthesis of 2-(5-bromo-2-fluorophenyl)ethanethioamide therefore begins with its amide analog, 2-(5-bromo-2-fluorophenyl)acetamide.

Proposed Synthetic Pathway

The synthesis involves a single-step conversion of the amide to the thioamide using Lawesson's reagent in an anhydrous solvent, typically toluene or dioxane, under reflux.

Detailed Experimental Protocol

Materials:

-

2-(5-Bromo-2-fluorophenyl)acetamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-bromo-2-fluorophenyl)acetamide (1.0 eq).

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) to the flask.

-

Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of amide) to the flask.[9]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(5-bromo-2-fluorophenyl)ethanethioamide.

Safety Precautions: Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acidic conditions.[9] The reaction and workup should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Applications and Biological Significance

While the specific biological activities of 2-(5-bromo-2-fluorophenyl)ethanethioamide have not been reported, its structural features suggest several areas of potential application in drug discovery.

-

Bioisosterism in Drug Design: The thioamide group serves as a valuable bioisostere for the amide bond in peptides and other bioactive molecules.[2][10] This substitution can enhance metabolic stability against enzymatic hydrolysis and modulate receptor binding affinity.[11]

-

Antimicrobial and Antifungal Activity: Many compounds containing a brominated phenyl ring have demonstrated significant antimicrobial and antifungal properties.[12][13] The combination of the halogenated phenyl ring and the thioamide moiety may lead to synergistic effects and potent antimicrobial activity.

-

Anticancer Potential: Bromophenols and their derivatives have been investigated for their anticancer activities.[3] The introduction of a thioamide group could further enhance the cytotoxic or cytostatic effects of the 5-bromo-2-fluorophenyl scaffold.

-

Enzyme Inhibition: The 5-bromo-2-fluorophenyl group may act as a key binding motif for various enzymes. The thioamide functionality can also participate in hydrogen bonding and other interactions within an enzyme's active site, potentially leading to potent and selective inhibition.

Further research is warranted to explore the full therapeutic potential of this and related compounds.

Conclusion

2-(5-Bromo-2-fluorophenyl)ethanethioamide represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic route based on established chemical transformations. The insights into its potential applications, drawn from the properties of its structural components, aim to stimulate further investigation into its biological activities and utility in the development of new therapeutic agents. As with any novel compound, the proposed synthetic protocol and predicted properties should be validated through rigorous experimental work.

References

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

St-Gelais, A., et al. (2023). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]

-

Al-Otaibi, A. A., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank. [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

ResearchGate. The synthesis of thioamides and amides. [Link]

-

ResearchGate. Unlocking the potential of the thioamide group in drug design and development View supplementary material. [Link]

-

Taylor & Francis. Thioamides – Knowledge and References. [Link]

-

Taylor & Francis Online. Unlocking the potential of the thioamide group in drug design and development. [Link]

-

ResearchGate. Mild Method for the Conversion of Amides to Thioamides. [Link]

-

MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry. [Link]

-

PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. [Link]

-

Zhang, Y., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]

-

El-Gazzar, A. A., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal. [Link]

-

Liu, M., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

-

ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

-

Öztürk, M., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1862925-24-3|2-(5-Bromo-2-fluorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Potential Applications of 2-(5-Bromo-2-fluorophenyl)ethanethioamide Derivatives

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(5-Bromo-2-fluorophenyl)ethanethioamide and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development who are interested in exploring novel chemical entities with potential therapeutic value.

Introduction: The Significance of Fluorinated and Brominated Scaffolds in Drug Discovery

The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in modern drug design. Fluorine, with its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Bromine, on the other hand, can introduce specific interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The 2-(5-Bromo-2-fluorophenyl)ethanethioamide core represents a promising scaffold that combines these features with a thioamide functional group. Thioamides are recognized as important isosteres of amides, exhibiting distinct electronic and steric properties.[1] They are more polar than their amide counterparts and can act as potent hydrogen bond donors and acceptors, which can be pivotal for modulating biological activity.[2] The inherent reactivity of the thioamide group also makes it a valuable intermediate for the synthesis of various sulfur-containing heterocycles.[2]

This guide will provide a detailed exploration of the synthesis of this core structure, drawing upon established chemical transformations, and will discuss the potential biological relevance of its derivatives based on existing knowledge of related pharmacophores.

Synthesis and Methodologies

The synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide derivatives can be approached in a logical, multi-step sequence. The primary strategy involves the preparation of the corresponding nitrile precursor, 2-(5-Bromo-2-fluorophenyl)acetonitrile, followed by its conversion to the target thioamide.

Synthesis of the Nitrile Precursor: 2-(5-Bromo-2-fluorophenyl)acetonitrile

A common and effective method for the synthesis of arylacetonitriles is the cyanation of the corresponding benzyl halide. The proposed synthetic pathway begins with the commercially available 5-Bromo-2-fluorotoluene.

Caption: Proposed synthetic workflow for 2-(5-Bromo-2-fluorophenyl)ethanethioamide.

Step-by-Step Protocol for Precursor Synthesis:

-

Benzylic Bromination: 5-Bromo-2-fluorotoluene is subjected to a free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride under reflux conditions. This reaction selectively brominates the methyl group to yield 5-Bromo-2-fluorobenzyl bromide.

-

Cyanation: The resulting 5-Bromo-2-fluorobenzyl bromide is then treated with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the bromide with a nitrile group, affording 2-(5-Bromo-2-fluorophenyl)acetonitrile.

Thionation of the Nitrile: Formation of the Thioamide

The conversion of a nitrile to a primary thioamide is a key transformation in this synthetic sequence. Several reliable methods exist for this purpose, each with its own advantages.

Method A: Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides, and can also be used for the conversion of nitriles to thioamides.[3][4] The reaction mechanism is believed to proceed through a dithiophosphine ylide intermediate.[1][2]

Step-by-Step Protocol using Lawesson's Reagent:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(5-Bromo-2-fluorophenyl)acetonitrile (1 equivalent) in an anhydrous solvent such as toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.[1] Reaction times can vary from a few hours to overnight.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of thioamides using Lawesson's reagent.

Method B: Phosphorus Pentasulfide

Phosphorus pentasulfide (P4S10) is a classical and effective reagent for the thionation of nitriles.[5] The reaction is typically carried out in a polar solvent like ethanol under reflux.[5] This method is often high-yielding and straightforward.[5]

Method C: Hydrogen Sulfide with Anion-Exchange Resin

A milder approach involves the use of gaseous hydrogen sulfide in the presence of an anion-exchange resin (e.g., Dowex 1X8, SH- form) in a polar solvent mixture like methanol-water.[6] This method proceeds at room temperature and atmospheric pressure, offering a more environmentally benign alternative.[6]

CAS Number and Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(5-Bromo-2-fluorophenyl)ethanethioamide | Not Assigned | C8H7BrFNS | 248.12 |

| 2-(2-Bromo-4-fluorophenyl)ethanethioamide | 1016726-84-3[7] | C8H7BrFNS | 248.12 |

Potential Biological and Medicinal Applications

Although the biological activity of 2-(5-Bromo-2-fluorophenyl)ethanethioamide derivatives has not been explicitly reported, the structural motifs present in the core molecule suggest several potential avenues for investigation in drug discovery.

-

Anticancer Activity: Many brominated and fluorinated aromatic compounds exhibit potent anticancer properties. For instance, derivatives of bromophenols have been shown to possess significant antioxidant and anticancer potential.[8] Furthermore, certain thiophene derivatives containing a bromo-fluorophenyl moiety are key intermediates in the synthesis of anticancer agents.[9][10] The thioamide functionality itself is present in clinically used antitubercular drugs like ethionamide, highlighting its acceptance as a pharmacologically relevant group.[11]

-

Antioxidant Properties: Bromophenol derivatives have demonstrated the ability to ameliorate oxidative damage and reactive oxygen species (ROS) generation.[8] The presence of the bromo-fluorophenyl group in the target scaffold suggests that these compounds could be explored for their antioxidant capabilities.

-

Enzyme Inhibition: Thioamides and related thiourea derivatives are known to interact with various enzymes, and have been investigated for a range of biological activities including antibacterial, anti-inflammatory, and antimalarial properties.[12] The specific substitution pattern of the 2-(5-Bromo-2-fluorophenyl)ethanethioamide core could lead to novel enzyme inhibitors.

Conclusion and Future Directions

This technical guide has outlined a robust and versatile synthetic strategy for accessing the novel 2-(5-Bromo-2-fluorophenyl)ethanethioamide scaffold. By leveraging well-established methodologies for nitrile formation and subsequent thionation, researchers can efficiently synthesize this core structure and its derivatives. The combination of fluorine, bromine, and a thioamide functional group within a compact molecular framework makes these compounds highly attractive for screening in various biological assays, particularly in the areas of oncology and oxidative stress.

Future work should focus on the synthesis of a library of derivatives by modifying the substituents on the phenyl ring and exploring the reactivity of the thioamide group to generate novel heterocyclic systems. A thorough investigation of their biological activities, including cytotoxicity against a panel of cancer cell lines and their antioxidant potential, is warranted. The insights gained from such studies will be crucial in determining the therapeutic potential of this promising class of compounds.

References

- Liboska, R., et al. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2003.

- Kaboudin, B., & Elhamifar, D.

- Efficient Thioamide Synthesis

- Thioamide synthesis by thion

- Lawesson's Reagent. Organic Chemistry Portal.

- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online, 2006.

- Lawesson's Reagent. Alfa Chemistry.

- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI, 2021.

- Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent.

- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene. ChemicalBook.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives

- 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. Inxight Drugs.

- 1016726-84-3|2-(2-Bromo-4-fluorophenyl)ethanethioamide|BLD Pharm. BLD Pharm.

- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.

- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.

- 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. CPHI Online.

- Biological Applications of Thiourea Deriv

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI, 2021.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide deriv

- 2-Bromo-5-(4-fluorophenyl)thiophene.

- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P

- 2-Bromo-5-(4-fluorophenyl)thiophene. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. bldpharm.com [bldpharm.com]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

Technical Guide: Selective Thionation of 2-(5-Bromo-2-fluorophenyl)acetamide

Part 1: Executive Summary

The conversion of 2-(5-Bromo-2-fluorophenyl)acetamide to its corresponding thioamide is a pivotal transformation in the synthesis of thiazole-based kinase inhibitors. The presence of the ortho-fluorine and meta-bromine atoms on the phenyl ring creates a unique electronic environment that demands a tailored approach. While the electron-withdrawing nature of the halogens activates the carbonyl carbon toward nucleophilic attack, it also increases the acidity of the amide protons, heightening the risk of dehydration to the nitrile byproduct.

This guide moves beyond standard textbook procedures, offering an optimized workflow that prioritizes Lawesson’s Reagent (LR) over Phosphorus Pentasulfide (

Part 2: Mechanistic Principles & Reagent Selection

The Mechanistic Pathway

The thionation does not proceed via direct attack of the bulk Lawesson’s Reagent dimer. Under thermal stress (

Reagent Comparative Analysis

| Feature | Lawesson’s Reagent (LR) | Phosphorus Pentasulfide ( | Belleau’s Reagent |

| Selectivity | High. Tolerates halogens and ethers well. | Low. Can attack sensitive functional groups. | High. Milder than LR. |

| Solubility | Good in hot Toluene/THF. | Poor in most organic solvents (requires Pyridine). | Good in THF. |

| Nitrile Risk | Moderate (requires temp control). | High (Strong dehydrating agent). | Low. |

| Workup | Difficult (P-byproducts are sticky). | Hazardous (Hydrolysis releases massive | Difficult. |

| Recommendation | Primary Choice | Not Recommended | Alternative for ultra-sensitive substrates |

Mechanistic Diagram (Graphviz)

Caption: The active dithiophosphine ylide species mediates the oxygen-sulfur exchange via a Wittig-like 4-membered transition state.

Part 3: Optimized Experimental Protocol

Materials & Stoichiometry

-

Substrate: 2-(5-Bromo-2-fluorophenyl)acetamide (1.0 equiv)

-

Reagent: Lawesson’s Reagent (0.55 – 0.60 equiv). Note: LR delivers 2 moles of sulfur per mole of reagent.

-

Solvent: Anhydrous Toluene (0.1 M concentration).

-

Quench: Ethylene Glycol (3.0 equiv relative to LR).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a dry reaction vessel (equipped with a condenser and magnetic stir bar) with the amide substrate.

-

Add Anhydrous Toluene. Critical: Moisture initiates hydrolysis of LR to inactive phosphonic acids and releases

prematurely. -

Add Lawesson’s Reagent (0.55 equiv) in a single portion.

-

Purge the system with Nitrogen or Argon.

Step 2: Thermal Activation & Monitoring

-

Heat the mixture to reflux (110°C) .

-

Monitor via TLC every 30 minutes.

-

Visualization: The thioamide is typically less polar (higher

) than the amide and UV active. -

Warning Sign: If a spot appears significantly higher than the thioamide, it is likely the nitrile byproduct (dehydration). If observed, lower temperature to 80°C immediately.

-

Step 3: The "Green" Workup (Chromatography-Free) Standard workups often leave a sticky, smelling phosphorus residue. This optimized method decomposes the byproduct into a water-soluble species.

-

Once conversion is >95%, cool the reaction mixture to room temperature.

-

Add Ethylene Glycol (approx. 2-3 mL per gram of LR used).

-

Stir vigorously at room temperature for 1-2 hours.

-

Chemistry: The diol attacks the P-S/P-O byproduct, converting it into a highly polar, water-soluble cyclic phosphate.

-

-

Dilute with Ethyl Acetate and wash with water (

). The phosphorus byproducts will partition into the aqueous phase. -

Dry the organic layer over

, filter, and concentrate.

Step 4: Isolation

-

The crude material is often a yellow solid.

-

Recrystallize from Ethanol/Hexanes or Toluene/Heptane if necessary.

-

Characterization:

-

IR: Disappearance of Amide I band (

). -

1H NMR: The

protons typically shift downfield (broad singlets, often >9.0 ppm) due to the higher acidity of the thioamide.

-

Workflow Diagram (Graphviz)

Caption: Optimized workflow incorporating the ethylene glycol quench for efficient byproduct removal.

Part 4: Troubleshooting & Impurity Profiling

The Nitrile Trap

Primary amides (

-

Cause: Overheating or large excess of reagent.[3]

-

Detection: Appearance of a sharp peak at

in IR. -

Mitigation: Do not exceed 0.6 equiv of LR. If the reaction is sluggish, add fresh reagent in small portions (0.1 equiv) rather than a large initial excess.

Hydrolysis

The 2-fluoro substituent makes the carbonyl carbon more electrophilic. If the solvent is "wet," the amide will hydrolyze to the carboxylic acid (2-(5-bromo-2-fluorophenyl)acetic acid) rather than thionating.

-

Prevention: Use commercially available anhydrous solvents or dry toluene over molecular sieves (4Å) for 24 hours prior to use.

Part 5: Safety Protocols

-

Stench Management: Thionation reactions generate low molecular weight sulfur species and trace

. All operations must be performed in a well-ventilated fume hood . -

Bleach Quench: All glassware and magnetic stir bars should be soaked in a dilute bleach (sodium hypochlorite) solution immediately after use to oxidize residual sulfur compounds and eliminate odors.

-

Cyanide Risk: While unlikely with LR, if

is used, ensure no acid is present during workup to prevent HCN evolution if nitriles were formed.

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][4][2][3][5][6] Chemical Reviews, 107(11), 5210–5278. [Link]

-

Wu, K., Ling, Y., Ding, A., et al. (2021).[6][7] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[1][6][8] Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]

-

Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[9] Thionation of Amides and Esters Using Lawesson's Reagent.[1][3][9][10] The Journal of Organic Chemistry, 76(5), 1546–1553. [Link]

Sources

- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Comprehensive Technical Guide: Thioamide Isosteres of 2-(5-Bromo-2-fluorophenyl)acetamide

Executive Summary

This technical guide details the design, synthesis, and physicochemical evaluation of thioamide isosteres derived from 2-(5-Bromo-2-fluorophenyl)acetamide . Targeted at medicinal chemists and drug development professionals, this document moves beyond standard protocols to address the specific electronic and steric challenges posed by the halogenated phenyl ring.

The conversion of the amide carbonyl (C=O) to a thiocarbonyl (C=S) represents a high-impact bioisosteric replacement.[1] This modification is strategically employed to enhance metabolic stability against amidases, modulate lipophilicity (LogP), and alter hydrogen-bonding vectors within the binding pocket.

Strategic Rationale: The Physics of Bioisosterism

The decision to synthesize the thioamide analogue of 2-(5-Bromo-2-fluorophenyl)acetamide is grounded in specific physicochemical alterations that affect pharmacodynamics and pharmacokinetics.

Electronic and Steric Divergence

Replacing oxygen with sulfur introduces critical changes due to sulfur's position in the third period of the periodic table:

-

Van der Waals Radius: Sulfur (1.80 Å) is significantly larger than Oxygen (1.52 Å), increasing the steric bulk of the functional group. This can induce conformational locking if the binding pocket is tight.

-

Hydrogen Bonding:

-

Acceptor: The C=S sulfur is a much weaker hydrogen bond acceptor than C=O oxygen due to the diffuse nature of its lone pairs.

-

Donor: The thioamide N-H is more acidic (lower pKa) than the amide N-H, making it a stronger hydrogen bond donor.

-

-

Lipophilicity: The C=S bond is less polar than C=O, typically increasing the LogP of the molecule by 0.5–1.0 units, which enhances membrane permeability.

Structural Impact of the 2-Fluoro Substituent

In the specific case of 2-(5-Bromo-2-fluorophenyl)acetamide , the ortho-fluorine atom plays a pivotal role.

-

Intramolecular Interactions: The fluorine atom can engage in an intramolecular hydrogen bond with the thioamide N-H (N-H···F-C), potentially locking the molecule in a planar conformation. This effect is often more pronounced in thioamides due to the increased acidity of the N-H proton.

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | Amide (Parent) | Thioamide (Isostere) | Impact on Drug Design |

| Bond Length (C=X) | ~1.23 Å | ~1.64 Å | Altered binding pocket fit. |

| Dipole Moment | High (~3.8 D) | Moderate (~2.8 D) | Improved membrane permeability. |

| H-Bond Acceptor | Strong | Weak | Evades "water bridges" in active sites. |

| H-Bond Donor | Moderate | Strong | Strengthens interaction with target residues. |

| Metabolic Stability | Susceptible to amidases | Resistant to amidases | Prolonged half-life ( |

Synthetic Methodology

The synthesis of the thioamide isostere is achieved via a thionation reaction using Lawesson’s Reagent (LR) . While Phosphorus Pentasulfide (

Reaction Mechanism

The reaction proceeds through a four-membered thiaoxaphosphetane intermediate. The driving force is the formation of the stable P=O bond, analogous to the Wittig reaction.[2][3]

Detailed Protocol

Objective: Synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide.

Reagents:

-

Substrate: 2-(5-Bromo-2-fluorophenyl)acetamide (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.55 – 0.6 eq)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

-

Atmosphere: Nitrogen (

) or Argon

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Dissolution: Add 2-(5-Bromo-2-fluorophenyl)acetamide (e.g., 1.0 mmol, 232 mg) and anhydrous toluene (10 mL). Stir until fully dissolved. Note: If solubility is poor, add a minimal amount of anhydrous THF.

-

Thionation: Add Lawesson’s Reagent (0.6 mmol, 242 mg) in a single portion. The mixture acts as a suspension initially.

-

Reflux: Heat the reaction mixture to 80–110°C (reflux). The mixture should become homogenous as the reaction progresses.

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide product is typically less polar (higher

) and stains yellow/orange with-

Critical Checkpoint: Reaction time is typically 2–6 hours. Do not overheat for prolonged periods (>12h) to avoid decomposition or nitrile formation.

-

-

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue will contain the product and the polymeric byproduct of LR.

-

Dissolve the residue in minimal Dichloromethane (DCM).

-

Load onto a silica gel column.

-

Elute with a gradient of Hexanes

20% EtOAc/Hexanes. -

Tip: The LR byproducts are polar and often retain on the column or elute very slowly.

-

Safety Note: Lawesson's reagent and thioamides can release Hydrogen Sulfide (

Visualizing the Synthetic Pathway

Figure 1: Reaction pathway for the thionation of the acetamide substrate using Lawesson's Reagent.

Analytical Validation

Confirming the structural identity of the thioamide isostere is critical, as partial thionation or nitrile formation (dehydration) are common pitfalls.

NMR Spectroscopy[4]

-

NMR: The most definitive diagnostic.

-

Amide Carbonyl (C=O): Typically appears at 165–175 ppm .

-

Thioamide Thiocarbonyl (C=S): Shifts significantly downfield to 190–205 ppm .

-

-

NMR:

-

The

protons in the thioamide are more acidic and often appear as two distinct, broad singlets further downfield (e.g., 7.5–9.5 ppm) compared to the amide, due to the restricted rotation around the C-N bond (higher rotation barrier in thioamides). -

The benzylic

protons may show a slight downfield shift (~0.2–0.5 ppm) due to the anisotropy of the C=S bond.

-

Infrared (IR) Spectroscopy

-

Amide I Band: The strong C=O stretch at 1650–1690

will disappear. -

Thioamide Bands: Look for the appearance of C=S stretching vibrations. These are often mixed modes but typically appear in the 1000–1200

region and a secondary band around 1300–1400

Mass Spectrometry (HRMS)

-

The molecular weight increases by exactly 15.977 Da (Mass of S [31.97] - Mass of O [15.99]).

-

Isotopic Pattern: Sulfur has a distinctive

isotope (4.2% natural abundance). This, combined with the

Functional Profiling & Biological Evaluation

Once synthesized, the isostere must be evaluated to quantify the functional advantages gained by the modification.

Microsomal Stability Assay

Thioamides are often designed to resist hydrolysis by amidases and proteases.

-

Protocol: Incubate the compound (1

M) with human/mouse liver microsomes + NADPH. -

Readout: Measure intrinsic clearance (

) via LC-MS/MS at T=0, 15, 30, 60 min. -

Expectation: The thioamide should show a longer half-life (

) compared to the parent amide if amidase-mediated hydrolysis is the primary clearance route.

PAMPA (Parallel Artificial Membrane Permeability Assay)

-

Rationale: The increased lipophilicity of the thioamide should enhance passive diffusion.

-

Method: Donor well (pH 7.4 buffer) | Lipid Membrane | Acceptor well.

-

Analysis: Calculate effective permeability (

).

Evaluation Workflow

Figure 2: Sequential workflow for the characterization and biological evaluation of the thioamide isostere.

References

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][2][3][4] Synthesis, 2003(13), 1929–1958.

-

Shatzmiller, S., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents.[5][6][7] European Journal of Medicinal Chemistry, 277, 116732.[5]

-

Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[1][3][4][7][8] Chemical Reviews, 106(12), 5225–5288.

-

BLD Pharm. (n.d.). 2-(5-Bromo-2-fluorophenyl)acetamide Product Data. BLD Pharm Catalog.

-

CymitQuimica. (n.d.). Acetamide, N-(2-bromo-5-fluorophenyl)- Properties and Safety.[9] CymitQuimica Catalog.

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. CAS 1009-06-9: Acetamide, N-(2-bromo-5-fluorophenyl)- [cymitquimica.com]

5-bromo-2-fluorophenyl thioacetamide medicinal chemistry applications

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-Fluorophenyl Thioacetamide

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The compound 5-bromo-2-fluorophenyl thioacetamide represents not a standalone therapeutic agent, but a highly valuable and versatile building block for medicinal chemists. Its structure is a confluence of three key motifs, each conferring distinct and advantageous properties for drug design: the thioamide group, a critical bioisostere of the ubiquitous amide bond; a fluorine-substituted phenyl ring, a now-commonplace feature for modulating pharmacokinetic and pharmacodynamic properties; and a bromine atom, a versatile synthetic handle for molecular elaboration.

This technical guide will delve into the synthesis, medicinal chemistry rationale, and potential applications of the 5-bromo-2-fluorophenyl thioacetamide core. We will explore the causality behind its utility, providing field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy and Workflow

The synthesis of 5-bromo-2-fluorophenyl thioacetamide is not a direct, one-pot reaction but a logical sequence of established organic transformations. The primary precursor, 5-bromo-2-fluorobenzaldehyde, is a known and important intermediate in the synthesis of fluorine-containing drugs.[1]

Experimental Protocol: Synthesis of 5-Bromo-2-Fluorobenzaldehyde

A common and effective method for the synthesis of 5-bromo-2-fluorobenzaldehyde involves the bromination of o-fluorobenzaldehyde.[2]

-

Reaction Setup: To a solution of o-fluorobenzaldehyde in a suitable solvent such as dichloromethane or glacial acetic acid, add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).[2]

-

Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the reaction mixture at a controlled temperature, typically between 0°C and room temperature.[1][2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield 5-bromo-2-fluorobenzaldehyde as a colorless to light yellow liquid.[1][3]

Experimental Protocol: Conversion to 5-Bromo-2-Fluorophenyl Thioacetamide

The conversion of the aldehyde to the thioacetamide can be achieved in a two-step process: reductive amination followed by thioacetylation.

-

Reductive Amination: Dissolve 5-bromo-2-fluorobenzaldehyde in a suitable solvent like methanol. Add an ammonia source, such as ammonium chloride, followed by a reducing agent like sodium cyanoborohydride. Stir the reaction at room temperature until the formation of the corresponding benzylamine is complete.

-

Thioacetylation: To the crude benzylamine, add a thioacetylating agent. A common method for the conversion of an amide to a thioamide is the use of Lawesson's reagent.[4] Alternatively, for a primary amine, direct thioacetylation can be achieved using reagents like thioacetic acid in the presence of a coupling agent.

-

Purification: The final product, 5-bromo-2-fluorophenyl thioacetamide, can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Medicinal Chemistry Rationale and Applications

The true value of this scaffold lies in the strategic combination of its constituent parts.

The 5-Bromo-2-Fluorophenyl Moiety in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[5][6] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5][7]

A prominent example of the utility of the 2-fluorophenyl group is in the structure of Binimetinib (Mektovi), an FDA-approved MEK inhibitor for the treatment of certain cancers.[8] The 5-bromo-2-fluorophenylamino moiety is a key component of Binimetinib, highlighting the relevance of this substitution pattern in clinically successful drugs.

The bromine atom serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of substituents at this position, enabling extensive exploration of the structure-activity relationship (SAR) during lead optimization.

The Thioamide Group as an Amide Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design.[9][10] The thioamide group is a fascinating and increasingly utilized bioisostere for the amide bond.[11][12] While geometrically similar, the substitution of the carbonyl oxygen with sulfur imparts several key differences.[11]

| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Medicinal Chemistry Implication |

| Hydrogen Bond Donor | Weaker | Stronger | Can lead to enhanced binding affinity with target proteins.[11] |

| Hydrogen Bond Acceptor | Stronger | Weaker | Reduced solvation may improve membrane permeability.[13] |

| Dipole Moment | Smaller | Larger | Can alter molecular polarity and solubility. |

| Metabolic Stability | Susceptible to hydrolysis by amidases | Generally more resistant to hydrolysis | Can lead to improved pharmacokinetic profiles and longer duration of action.[9] |

| C-N Bond Character | More double bond character | Less double bond character | Influences rotational barriers and conformational preferences. |

Recent studies have shown that a single amide-to-thioamide substitution in macrocyclic peptides can significantly improve passive transcellular permeability and metabolic stability, leading to enhanced oral bioavailability.[13]

Bioisosteric Replacement Diagram

Potential Therapeutic Targets

Given the prevalence of the amide bond in bioactive molecules, the potential applications for thioamide-containing scaffolds are vast. The 5-bromo-2-fluorophenyl thioacetamide core could serve as a starting point for developing inhibitors of enzymes that recognize amide-containing substrates, such as:

-

Proteases: Thioamides have been explored as components of protease inhibitors, including for the SARS-CoV-2 main protease.[11]

-

Kinases: The parent scaffold is part of the kinase inhibitor Binimetinib.[8] Further derivatization could lead to novel kinase inhibitors.

-

Epigenetic Targets: Thioamide-containing compounds have shown promise as inhibitors of histone methyltransferases like ASH1L.[11]

Additionally, thioacetamide derivatives have been investigated for their potential as anticancer, pesticidal, and fungicidal agents.[14][15]

Potential Toxicological Considerations

It is crucial to note that the parent compound, thioacetamide, is a well-known hepatotoxin.[16][17] It requires metabolic activation by cytochrome P450 enzymes (specifically CYP2E1) to its reactive S-oxide and S,S-dioxide metabolites, which can cause oxidative stress and liver cell necrosis.[16][18]

While the 5-bromo-2-fluorophenyl substitution will significantly alter the metabolism and toxicological profile compared to the simple thioacetamide, any drug development program originating from this scaffold must include early and thorough toxicological evaluation. The potential for metabolic activation to reactive species should be a key consideration in the design of new analogs.

Conclusion

5-bromo-2-fluorophenyl thioacetamide is a synthetic building block of considerable strategic value for medicinal chemistry. It combines the pharmacokinetic benefits of fluorination, the synthetic versatility of a bromine handle, and the bioisosteric advantages of the thioamide group. While not a drug in itself, this scaffold provides a robust starting point for the rational design of novel therapeutics across a range of disease areas. Its intelligent application, coupled with a mindful approach to potential toxicological liabilities, can accelerate the discovery of new chemical entities with improved efficacy, selectivity, and drug-like properties.

References

-

Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

Kushwaha, R., & Singh, A. K. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Amide‐thioamide isosteric relationship and photo‐dependent coupling of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Kushwaha, R., & Singh, A. K. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ghosh, P., Raj, N., Verma, H., Patel, M., Chakraborti, S., Khatri, B., ... & Chatterjee, J. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 6039. Retrieved from [Link]

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).

-

The Synthesis of Amide and its Bioisosteres | Bentham Science. (n.d.). Retrieved from [Link]

-

Al-Adiwish, W. M., Al-Azani, M. M., & El-Apasery, M. A. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 24(19), 3563. Retrieved from [Link]

-

Hajovsky, L., Hu, G., Koen, Y., Sarma, D., & Peterson, L. A. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(9), 1955–1963. Retrieved from [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (n.d.). Retrieved from [Link]

- US5284974A - Process for the preparation of thioacetamide - Google Patents. (n.d.).

-

Wang, L., He, Y., & Sun, H. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(9), 1448-1453. Retrieved from [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents. (n.d.).

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Li, Y., Wei, W., Zhang, L., Shi, B., Liu, Y., & Zhang, H. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. Retrieved from [Link]

-

Binimetinib - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 3. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent [mdpi.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binimetinib - Wikipedia [en.wikipedia.org]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Thioacetamide (Acetothioamide; TAA; Thiacetamide) | Apoptosis | 62-55-5 | Invivochem [invivochem.com]

- 18. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Phenylthioamides: A Guide to Calculated logP and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] This technical guide provides an in-depth exploration of the impact of fluorination on phenylthioamides, a class of compounds with diverse pharmacological activities.[2][3] We will delve into the theoretical underpinnings and practical applications of calculated logP as a key descriptor of lipophilicity, and how the strategic placement of fluorine atoms can be used to fine-tune this and other critical properties for optimal drug performance. This guide will serve as a comprehensive resource, blending theoretical principles with actionable protocols and computational insights.

Introduction: The Dual Advantage of Fluorine and Thioamides in Drug Design

The confluence of two powerful strategies in medicinal chemistry—the use of the thioamide group and the incorporation of fluorine—presents a compelling avenue for the development of novel therapeutics. Thioamides, as isosteres of amides, offer unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and enhanced membrane permeability.[2][4] Their distinct electronic and steric profiles can lead to improved potency and selectivity for their biological targets.[3]

Parallel to the advantages of the thioamide moiety, the introduction of fluorine into organic molecules is a well-established strategy to enhance drug-like properties.[5] The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity.[1][] Specifically, fluorination can block sites of metabolism, modulate the pKa of nearby functional groups, and alter conformational preferences, all of which can contribute to improved pharmacokinetic and pharmacodynamic profiles.[1][7]

This guide focuses on the synergistic effects of these two approaches by examining the calculated logP and other physicochemical properties of fluorinated phenylthioamides. Understanding how the number and position of fluorine substituents on the phenyl ring affect these properties is crucial for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.

Understanding Lipophilicity and its Quantitative Descriptor: logP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior in the body. It governs a drug's ability to cross biological membranes, its distribution into various tissues, and its interaction with protein targets.[8] The octanol-water partition coefficient (P) is the standard measure of lipophilicity, representing the ratio of a compound's concentration in octanol to its concentration in water at equilibrium.[9] For convenience, this is typically expressed on a logarithmic scale as logP.

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9] An optimal logP range is often sought in drug design to balance solubility and permeability.

Computational Approaches to logP Calculation

While experimental determination of logP is the gold standard, computational methods offer a rapid and cost-effective means to predict this crucial parameter, especially during the early stages of drug discovery.[10] Several computational approaches exist, each with its own strengths and limitations:

-

Atom-based methods: These methods calculate logP by summing the contributions of individual atoms within a molecule.[11]

-

Fragment-based methods: This popular approach dissects a molecule into predefined structural fragments and sums their known lipophilicity contributions.[10]

-

Property-based methods: These methods utilize calculated molecular properties, such as polarizability and partial atomic charges, to predict logP.[12]

It is important to note that the accuracy of these predictive models can be challenged by complex intramolecular interactions and the unique electronic effects of substituents like fluorine.[13] Therefore, a critical evaluation of the chosen method and, when possible, validation with experimental data is recommended.

The Influence of Fluorine on the Physicochemical Properties of Phenylthioamides

The introduction of fluorine onto the phenyl ring of a phenylthioamide can have a multifaceted impact on its physicochemical properties.

Impact on Lipophilicity (logP)

The effect of fluorine on lipophilicity is not always straightforward and is highly dependent on the molecular context.[14] While the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond, which can increase lipophilicity, the strong electron-withdrawing nature of fluorine can also increase the overall polarity of the molecule, potentially decreasing lipophilicity.[14][15] The position of fluorine substitution (ortho, meta, or para) relative to the thioamide group and the presence of other substituents will dictate the net effect.[16]

Table 1: Calculated logP Values for a Virtual Series of Fluorinated Phenylthioamides

| Compound | Substitution Pattern | Calculated logP* |

| Phenylthioamide | Unsubstituted | 1.50 |

| 2-Fluorophenylthioamide | ortho-Fluoro | 1.65 |

| 3-Fluorophenylthioamide | meta-Fluoro | 1.72 |

| 4-Fluorophenylthioamide | para-Fluoro | 1.75 |

| 2,4-Difluorophenylthioamide | di-Fluoro | 1.88 |

| 2,4,6-Trifluorophenylthioamide | tri-Fluoro | 2.05 |

| Pentafluorophenylthioamide | per-Fluoro | 2.50 |

*Calculated using a fragment-based logP prediction algorithm. These are illustrative values and may vary depending on the specific software and algorithm used.

As illustrated in Table 1, increasing the number of fluorine substituents on the phenyl ring generally leads to an increase in the calculated logP value. This trend suggests that for this class of compounds, the increased hydrophobic surface area contributed by the fluorine atoms outweighs the increase in polarity.

Electronic Effects and pKa Modulation

The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1] In the context of phenylthioamides, fluorination of the phenyl ring can influence the basicity of the thioamide nitrogen. This modulation of pKa can have profound implications for a drug's solubility, absorption, and interaction with its biological target, as the ionization state of a molecule affects its ability to cross membranes and bind to receptors.[7]

Conformational Control

The introduction of fluorine can also impose conformational constraints on a molecule. The steric bulk of fluorine, although only slightly larger than hydrogen, can influence bond rotation and favor specific molecular geometries.[1] This conformational control can be exploited to pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.

Experimental Protocols

Synthesis of a Representative Fluorinated Phenylthioamide

The synthesis of thioamides can be achieved through various methods, with the thionation of the corresponding amide being a common approach.[17] Lawesson's reagent is a widely used and effective thionating agent.

Protocol: Synthesis of 4-Fluorophenylthioamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamide (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorophenylthioamide.

Note: This is a general protocol and may require optimization for specific substrates and scales. For more specialized synthetic approaches, including radical N-perfluoroalkylation–defluorination pathways, refer to the literature.[18][19]

Experimental Determination of logP

The shake-flask method is the traditional and most widely recognized method for the experimental determination of logP.[9]

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

-

Dissolution of Compound: Accurately weigh a small amount of the fluorinated phenylthioamide and dissolve it in the octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the octanol solution in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Key Concepts

Caption: General structure of a fluorinated phenylthioamide.

Caption: Workflow for calculating logP using a fragment-based method.

Caption: Impact of fluorine substitution on key physicochemical properties.

Conclusion

The strategic incorporation of fluorine into the phenyl ring of phenylthioamides offers a powerful and versatile strategy for fine-tuning the physicochemical properties of these pharmacologically relevant molecules. By leveraging computational tools to predict logP and other key parameters, medicinal chemists can rationally design compounds with enhanced drug-like characteristics. A thorough understanding of the interplay between fluorine substitution patterns and the resulting changes in lipophilicity, pKa, and conformation is paramount for the successful development of novel and effective therapeutic agents. The experimental protocols provided herein serve as a practical starting point for the synthesis and evaluation of these promising compounds.

References

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Patt, W. C. (2016). Thioamides as amide isosteres. Bioorganic & Medicinal Chemistry Letters, 26(22), 5419-5426.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Mannhold, R., & van de Waterbeemd, H. (2001). LogP calculation: are we getting better?.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Meek, T. D. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Omega, 6(27), 17826–17835.

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.

- Wiberg, K. B., & Rablen, P. R. (1995). Why does the thioamide functional group have a higher rotational barrier than the amide functional group?. Journal of the American Chemical Society, 117(8), 2201-2209.

- Ghose, A. K., & Crippen, G. M. (1986). Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships. I. Partition coefficients as a measure of hydrophobicity.

- Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's reagent in organic syntheses. Chemical Reviews, 110(6), 3419-3478.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Narquizian, R., & Taylor, P. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to pharmaceuticals. ACS Omega, 5(19), 10633-10640.

- Sun, H., Li, T., & He, J. (2020). Recent advances in the synthesis of thioamides.

-

ChemAxon. (n.d.). logP and logD calculation. Retrieved from [Link]

- Sodeoka, M., & Ueda, M. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3049–3053.

- Hollingworth, G. J., & Gouverneur, V. (2014). Asymmetric synthesis of β-fluorinated α-amino acids.

- Grygorenko, O. O., & Komarov, I. V. (2016). Fluorinated saturated rings in medicinal chemistry. Future Medicinal Chemistry, 8(11), 1275-1299.

- Popp, C., & Dolbier, W. R. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. The Journal of Organic Chemistry, 85(15), 9857–9866.

- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals. Chemical Society Reviews, 46(23), 7116-7127.

- Salwiczek, M., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1148–1172.

- Politanskaya, L., & Cheprakova, E. (2024).

- Linclau, B., & Schuler, M. (2019). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17.

- Grygorenko, O. O. (2020). LogP values for fluorinated phenylcyclohexanes (relative configurations are shown; * – the value is extrapolated).

- Romano, M., Vu, A., & Chen, E. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Page not found - Documentation [docs.chemaxon.com:443]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 16. research.brighton.ac.uk [research.brighton.ac.uk]

- 17. Thioamide - Wikipedia [en.wikipedia.org]

- 18. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Structural Divergence and Functional Applications: 2-(5-bromo-2-fluorophenyl)acetamide vs. Ethanethioamide

Executive Summary

This technical guide analyzes the distinct chemical spaces occupied by 2-(5-bromo-2-fluorophenyl)acetamide (Molecule A) and Ethanethioamide (Molecule B, commonly Thioacetamide). While both share an amide-like backbone, their applications in drug development are orthogonal. Molecule A serves as a specialized structural scaffold —a halogenated phenylacetamide intermediate designed for orthogonal cross-coupling and target engagement. Molecule B functions as a reactive sulfur donor and a toxicological benchmark , widely used to induce hepatic fibrosis models or synthesize heterocyclic cores. This guide contrasts their electronic properties, synthetic utility, and safety profiles.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the chalcogen substitution (Oxygen vs. Sulfur) and the complexity of the carbon skeleton.

Comparative Physicochemical Profile

| Feature | 2-(5-bromo-2-fluorophenyl)acetamide (Molecule A) | Ethanethioamide (Molecule B) |

| Core Functional Group | Primary Amide ( | Primary Thioamide ( |

| Skeleton | Halogenated Phenylacetic Acid Derivative | Aliphatic (Ethyl) |

| Electronic Character | Hard Nucleophile (Oxygen); High Dipole | Soft Nucleophile (Sulfur); Polarizable |

| H-Bonding | Strong Donor/Acceptor | Strong Donor / Weak Acceptor |

| Key Reactive Handle | Aryl-Br (Suzuki/Buchwald); Aryl-F (Metabolic block) | |

| Primary Role | Building Block (Scaffold) | Reagent / Toxin |

Electronic Mapping and Reactivity

The following diagram illustrates the divergent reactive sites. Molecule A is defined by its halogenation pattern allowing for regioselective functionalization, while Molecule B is defined by the high reactivity of the thiocarbonyl group.

Figure 1: Reactivity mapping showing the orthogonal synthetic applications of the two molecules.

Part 2: Synthetic Utility in Drug Development

Molecule A: The Orthogonal Scaffold

In medicinal chemistry, 2-(5-bromo-2-fluorophenyl)acetamide is a high-value intermediate. The "2-(...)" nomenclature indicates a phenylacetamide structure (Ar-

-

Orthogonal Coupling: The aryl bromide at position 5 is highly reactive toward Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without affecting the amide or the fluoride.

-

The Fluorine Effect: The fluorine at position 2 (ortho to the acetamide tail) serves two roles:

-

Conformational Lock: It restricts rotation of the side chain via electrostatic repulsion/attraction, potentially pre-organizing the molecule for receptor binding.

-

Metabolic Stability: It blocks the oxidation of the phenyl ring at the electron-rich ortho position.

-

-

Heterocycle Formation: The primary amide can be cyclized (e.g., Bischler-Napieralski reaction conditions) to form dihydroisoquinolines, a core scaffold in many CNS-active drugs.

Molecule B: The Thionation Reagent

Ethanethioamide is rarely part of a final drug structure due to toxicity but is a critical reagent.

-

Hantzsch Thiazole Synthesis: Reacts with

-haloketones to form thiazoles, a moiety found in drugs like Ritonavir and Dasatinib. -

Sulfide Source: In inorganic synthesis, it hydrolyzes to release

in a controlled manner (homogeneous precipitation), avoiding the hazards of gaseous

Part 3: Toxicological Divergence (Critical Safety Analysis)

The most significant operational difference is biological safety. Molecule A is a standard chemical intermediate; Molecule B is a potent hepatotoxin used specifically to induce disease states in research.

Thioacetamide-Induced Hepatotoxicity

Thioacetamide (TAA) is a classic model for liver fibrosis.[1][2][3] It is not toxic per se but requires metabolic activation.

Mechanism of Bioactivation:

-

Oxidation: CYP2E1 oxidizes TAA to Thioacetamide-S-oxide (TASO).[1]

-

Hyper-oxidation: TASO is further oxidized to Thioacetamide-S-dioxide (TASO2), a highly reactive intermediate.

-

Adduct Formation: TASO2 modifies lysine residues on proteins, leading to centrilobular necrosis, oxidative stress, and eventually cirrhosis.

Figure 2: The bioactivation pathway of Ethanethioamide leading to hepatotoxicity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(5-bromo-2-fluorophenyl)acetamide

Context: Converting the corresponding phenylacetic acid to the amide.

Reagents: 2-(5-bromo-2-fluorophenyl)acetic acid (1.0 eq), Thionyl Chloride (

-

Activation: Dissolve the carboxylic acid in dry DCM. Add catalytic DMF.

-

Chlorination: Add

dropwise at 0°C. Reflux for 2 hours to form the acid chloride. -

Evaporation: Remove solvent and excess

under reduced pressure (rotary evaporator). -

Amidation: Redissolve residue in DCM. Add dropwise to a stirred, cold (0°C) solution of concentrated

. -

Isolation: Stir for 1 hour. Filter the white precipitate. Wash with cold water and hexanes.

-

Validation: Check purity via HPLC (Target >98%). Confirm structure via

-NMR (Look for singlet at

Protocol B: Safe Handling & Neutralization of Thioacetamide

Context: Handling TAA for hepatotoxicity studies or synthesis.

Safety Critical: TAA is a Group 2B Carcinogen.

-

Preparation: Weigh TAA in a fume hood using an anti-static balance. Wear double nitrile gloves.

-

Solubilization: Dissolve in saline (for injection) or water. TAA hydrolyzes slowly; prepare fresh.

-

Waste Disposal (Neutralization):

-

Do not mix with strong acids (releases

gas). -

Treat liquid waste with 10% sodium hypochlorite (bleach) solution for 24 hours to oxidize the thioamide to sulfate/acetamide derivatives before disposal.

-

Verify pH is neutral before releasing to chemical waste streams.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723949, Thioacetamide.[3] Retrieved from [Link]

-

Hajovsky, H., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology. Retrieved from [Link]

- Wallace, M. C., et al. (2015). Standard Operating Procedures in Hepatotoxicity Models. Journal of Pharmacological and Toxicological Methods. (General reference for TAA models).

Sources

Methodological & Application

Synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide using Lawesson’s reagent

An In-Depth Guide to the Synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide via Lawesson's Reagent

Authored by: A Senior Application Scientist

This application note provides a comprehensive, technically-grounded protocol for the synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide, a valuable building block in medicinal chemistry and materials science. The guide details the conversion of the corresponding amide precursor using Lawesson's reagent (LR), a preferred method for thionation due to its reliability and high yields.[1]